3-(3-(Trifluoromethoxy)phenyl)thiophene
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Overview
Description
3-(3-(Trifluoromethoxy)phenyl)thiophene is a compound that features a thiophene ring substituted with a trifluoromethoxyphenyl group Thiophene is a five-membered aromatic ring containing sulfur, and the trifluoromethoxy group is known for its electron-withdrawing properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethoxy)phenyl)thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the direct C-H arylation of thiophenes at the C2 position using a bis(alkoxo)palladium complex as a catalyst . This method couples aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of environmentally benign organoboron reagents and mild reaction conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethoxy)phenyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or nitrated thiophenes.
Scientific Research Applications
3-(3-(Trifluoromethoxy)phenyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethoxy)phenyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity .
Comparison with Similar Compounds
3-(3-(Trifluoromethoxy)phenyl)thiophene can be compared with other thiophene derivatives and trifluoromethoxy-substituted compounds:
Thiophene Derivatives: Compounds like 2,3,4-trisubstituted thiophenes and 2-substituted thiophenes exhibit similar chemical properties but differ in their specific applications and bioactivities.
Trifluoromethoxy-Substituted Compounds: Compounds such as 3-(Trifluoromethoxy)phenol and 3-Trifluoromethoxyphenylboronic acid share the trifluoromethoxy group but differ in their core structures and reactivity
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo a variety of reactions and makes it a valuable building block for the synthesis of more complex molecules. Continued research into its properties and applications will likely yield new insights and innovations.
Properties
Molecular Formula |
C11H7F3OS |
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Molecular Weight |
244.23 g/mol |
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]thiophene |
InChI |
InChI=1S/C11H7F3OS/c12-11(13,14)15-10-3-1-2-8(6-10)9-4-5-16-7-9/h1-7H |
InChI Key |
FHGIZIRHRVBDMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CSC=C2 |
Origin of Product |
United States |
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